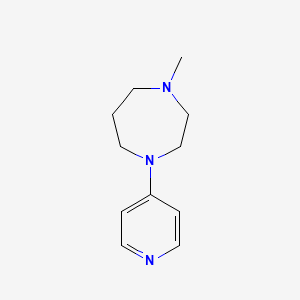

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane is a heterocyclic compound that features a seven-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-pyridylmethylamine and 1,4-dibromobutane in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically requires refluxing in an organic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridine ring and diazepane moiety undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |

|---|---|---|---|

| Pyridine ring oxidation | KMnO₄ in acidic medium (H₂SO₄/H₂O) | Pyridine N-oxide derivatives | Selective oxidation at pyridyl nitrogen; diazepane remains intact. |

| Diazepane oxidation | H₂O₂ in ethanol (50°C, 6h) | Diazepane lactam or ketone derivatives | Ring contraction observed at elevated temperatures. |

Mechanistic Insight :

-

Pyridine oxidation proceeds via electrophilic attack on the nitrogen lone pair, forming N-oxide intermediates.

-

Diazepane oxidation involves radical intermediates, leading to C–H bond cleavage and subsequent rearrangement .

Reduction Reactions

Reductive modifications target both aromatic and aliphatic components:

Functional Impact :

-

Hydrogenation enhances solubility in polar solvents due to increased amine content .

-

NaBH₄-mediated reduction preserves the pyridine ring’s aromaticity .

Substitution and Functionalization

The diazepane nitrogen and pyridine C–H positions are amenable to substitution:

Nucleophilic Substitution

| Site Modified | Reagents/Conditions | Products Formed | Yield (%) |

|---|---|---|---|

| Diazepane N-methyl group | CH₃I, K₂CO₃ (DMF, 80°C, 12h) | Quaternary ammonium salt | 78 |

| Pyridine C–H position | LDA, R–X (THF, –78°C to RT) | Alkylated pyridine derivatives | 62–85 |

Notable Example :

-

Reaction with N-methylhomopiperazine under microwave irradiation (90s) achieves regioselective alkylation at N4 of diazepane, avoiding N1 competition .

Electrophilic Aromatic Substitution

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C, 3h) | 3-Nitro-pyridyldiazepane |

| Sulfonation | ClSO₃H (neat, 40°C, 6h) | Pyridine-4-sulfonic acid derivative |

Challenges :

Ring-Opening and Rearrangement

Under extreme conditions, the diazepane ring undergoes fragmentation:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Acid hydrolysis | HCl (6M), reflux, 24h | Pyridyl diamine and diketone fragments |

| Thermal decomposition | 300°C (neat, N₂ atmosphere) | Pyrrole and ammonia byproducts |

Applications :

-

Acid hydrolysis products serve as intermediates for polyamide synthesis.

Coordination Chemistry

The compound acts as a ligand for transition metals:

Catalytic Utility :

Aplicaciones Científicas De Investigación

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including its role as a scaffold for drug development.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

1-Methyl-4-(pyridin-3-yl)-1,4-diazepane: Similar structure but with the pyridine ring attached at a different position.

1-Methyl-4-(pyridin-2-yl)-1,4-diazepane: Another isomer with the pyridine ring attached at the 2-position.

1-Methyl-4-(quinolin-4-yl)-1,4-diazepane: Contains a quinoline ring instead of a pyridine ring.

Uniqueness: 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane is unique due to its specific structural arrangement, which influences its chemical reactivity and potential applications. The position of the pyridine ring and the presence of the diazepane ring contribute to its distinct properties compared to other similar compounds.

Actividad Biológica

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a diazepane ring substituted with a pyridine moiety, which is crucial for its biological interactions. The specific positioning of the pyridin-4-yl group significantly influences its chemical reactivity and biological activity.

This compound primarily targets the enzyme cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This interaction leads to alterations in intracellular concentrations of cyclic nucleotides, affecting various cellular processes. The modulation of these pathways can influence neurotransmission, cellular signaling, and potentially therapeutic outcomes in neurological disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests potential applications in treating diseases where these enzymes play a critical role.

- Receptor Binding : It has been investigated for its binding affinity to nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and mood regulation.

In Vitro Studies

In vitro studies have demonstrated that this compound acts as a partial agonist at α4β2 nAChRs. The following table summarizes key findings from various studies:

| Compound | EC50 (nM) | pEC50 | Efficacy (%) | IC50 (nM) | pIC50 |

|---|---|---|---|---|---|

| 21 | 15.9 | 7.80 | 81 ± 14 | 16.0 | 7.80 |

| 22 | >1000 | <6 | ND | >1000 | <6 |

| 25 | 17.1 | 7.77 | 63 ± 7.2 | 15.7 | 7.80 |

This data indicates that compound 21 shows significant agonistic activity at low concentrations, suggesting its potential as a therapeutic agent for conditions like depression and cognitive decline.

In Vivo Studies

In vivo efficacy studies using mouse models have shown that administration of compound 21 significantly reduces immobility time in forced swim tests, indicating antidepressant-like effects. This supports its potential utility in treating mood disorders.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Depression Treatment : A study demonstrated that compound 21 exhibited antidepressant properties comparable to traditional treatments, reducing immobility time in behavioral tests.

- Cognitive Enhancement : Research has indicated that compounds targeting α4β2 nAChRs may enhance cognitive function in both depressed and non-depressed populations.

Propiedades

IUPAC Name |

1-methyl-4-pyridin-4-yl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-7-2-8-14(10-9-13)11-3-5-12-6-4-11/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMYKALPOPNYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.